molecular formula C8H10N4Na2O7 B12765139 Allantoin sodium succinate CAS No. 4492-75-5

Allantoin sodium succinate

Cat. No.: B12765139
CAS No.: 4492-75-5
M. Wt: 320.17 g/mol
InChI Key: KVMXOJPUIDZOEN-UHFFFAOYSA-L
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Description

Allantoin sodium succinate is a derivative of allantoin, a compound known for its skin-soothing and healing properties. Allantoin itself is a diureide of glyoxylic acid and is found in many organisms, including plants, animals, and bacteria . This compound combines the beneficial properties of allantoin with the added benefits of succinate, which is involved in the citric acid cycle, a key metabolic pathway.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of allantoin sodium succinate typically involves the reaction of allantoin with succinic acid in the presence of a base such as sodium hydroxide. The reaction conditions often include heating the mixture to facilitate the formation of the succinate ester. The general reaction can be represented as follows:

Allantoin+Succinic Acid+NaOHAllantoin Sodium Succinate+H2O\text{Allantoin} + \text{Succinic Acid} + \text{NaOH} \rightarrow \text{this compound} + \text{H}_2\text{O} Allantoin+Succinic Acid+NaOH→Allantoin Sodium Succinate+H2​O

Industrial Production Methods

Industrial production of this compound may involve more sophisticated techniques such as continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Allantoin sodium succinate can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of higher oxidation state products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Substitution reactions can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions vary depending on the desired product but may include the use of catalysts and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce more reduced forms of the compound.

Scientific Research Applications

Allantoin sodium succinate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of allantoin sodium succinate involves its interaction with skin cells and tissues. It promotes cell proliferation and tissue regeneration, aiding in wound healing and skin repair . The succinate component may also play a role in cellular energy production through the citric acid cycle, further enhancing its beneficial effects.

Comparison with Similar Compounds

Similar Compounds

    Allantoin: The parent compound, known for its skin-soothing properties.

    Succinic Acid: A key intermediate in the citric acid cycle, involved in energy production.

    Urea: Another compound with moisturizing and skin-soothing properties.

Uniqueness

Allantoin sodium succinate combines the benefits of allantoin and succinate, making it unique in its ability to promote skin healing and cellular energy production. This dual functionality sets it apart from other similar compounds, making it a valuable ingredient in various applications.

Properties

CAS No.

4492-75-5

Molecular Formula

C8H10N4Na2O7

Molecular Weight

320.17 g/mol

IUPAC Name

disodium;butanedioate;(2,5-dioxoimidazolidin-4-yl)urea

InChI

InChI=1S/C4H6N4O3.C4H6O4.2Na/c5-3(10)6-1-2(9)8-4(11)7-1;5-3(6)1-2-4(7)8;;/h1H,(H3,5,6,10)(H2,7,8,9,11);1-2H2,(H,5,6)(H,7,8);;/q;;2*+1/p-2

InChI Key

KVMXOJPUIDZOEN-UHFFFAOYSA-L

Canonical SMILES

C(CC(=O)[O-])C(=O)[O-].C1(C(=O)NC(=O)N1)NC(=O)N.[Na+].[Na+]

Origin of Product

United States

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